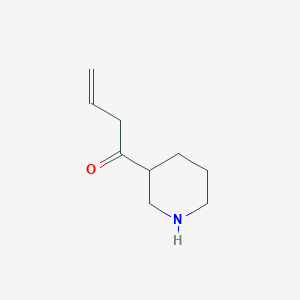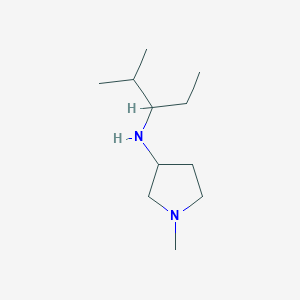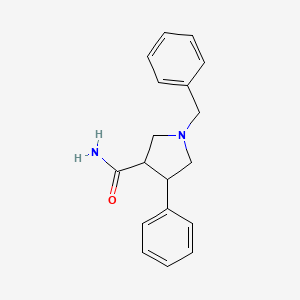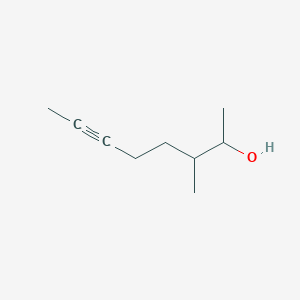![molecular formula C16H27NO3 B13255196 tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate](/img/structure/B13255196.png)
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate: is a synthetic organic compound with the molecular formula C16H27NO3 and a molecular weight of 281.39 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[5.6]dodecane ring system fused with an oxirane ring and a carbamate functional group. It is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate typically involves the reaction of a spirocyclic intermediate with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for tert-Butyl N-{7-oxaspiro[5This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted carbamate derivatives with various functional groups.
Scientific Research Applications
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Another spirocyclic compound with a similar structure but different functional groups.
tert-Butyl N-(7-oxaspiro[5.6]dodec-9-en-4-yl)carbamate: A closely related compound with a slight variation in the position of the carbamate group.
Uniqueness
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate is unique due to its specific spirocyclic structure and the presence of the oxirane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
tert-butyl N-(7-oxaspiro[5.6]dodec-9-en-3-yl)carbamate |
InChI |
InChI=1S/C16H27NO3/c1-15(2,3)20-14(18)17-13-7-10-16(11-8-13)9-5-4-6-12-19-16/h4,6,13H,5,7-12H2,1-3H3,(H,17,18) |
InChI Key |
VYUQYDXMNVABIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCC=CCO2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine](/img/structure/B13255127.png)

![1-[(1S)-1-aminoethyl]cyclopropan-1-ol](/img/structure/B13255141.png)


![(2-Ethoxyethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13255170.png)
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13255171.png)

![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonyl chloride](/img/structure/B13255193.png)
![benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate](/img/structure/B13255200.png)
amine](/img/structure/B13255201.png)
![2-(But-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13255209.png)
![(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13255218.png)
